4-Heptylamine, hydrochloride
Description
4-Heptylamine, hydrochloride is an organic compound that belongs to the class of amines. It is a derivative of heptane, where an amine group is attached to the fourth carbon atom, and it is often found in its hydrochloride salt form. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
Properties
CAS No. |
40755-14-4 |
|---|---|
Molecular Formula |
C7H18ClN |
Molecular Weight |
151.68 g/mol |
IUPAC Name |
heptan-4-amine;hydrochloride |
InChI |
InChI=1S/C7H17N.ClH/c1-3-5-7(8)6-4-2;/h7H,3-6,8H2,1-2H3;1H |
InChI Key |
UNEPJNUFVDMRKA-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)[NH3+].[Cl-] |
Canonical SMILES |
CCCC(CCC)N.Cl |
Origin of Product |
United States |
Preparation Methods
General Mechanism and Application to 4-Heptylamine
Catalytic hydrogenation of nitriles is a widely employed method for primary amine synthesis. For 4-heptylamine, this would involve the reduction of 4-heptanonitrile using hydrogen gas in the presence of a metal catalyst (e.g., Raney nickel or palladium on carbon). The reaction proceeds via intermediate imine formation, ultimately yielding the primary amine.
Reaction Scheme:
Industrial-Scale Considerations
Industrial production often employs continuous-flow reactors to enhance efficiency. For example, hydrogenation at elevated pressures (10–30 bar) and temperatures (80–120°C) ensures complete conversion. Post-reaction, the amine is isolated via distillation and treated with concentrated hydrochloric acid to form the hydrochloride salt.
Reduction of Oximes
Sodium-Alcohol Reduction
Oximes, derived from aldehydes or ketones, can be reduced to primary amines. For 4-heptylamine, heptaldoxime (synthesized from heptanal and hydroxylamine) serves as the precursor. Reduction using sodium in absolute alcohol yields the amine, which is subsequently converted to the hydrochloride salt.
Typical Conditions:
Alternative Reducing Agents
Lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) offer higher selectivity in small-scale syntheses. For instance, LiAlH in tetrahydrofuran (THF) reduces oximes at 0°C, though requiring careful moisture exclusion.
Reductive Amination of Ketones
Reaction Overview
Reductive amination involves the conversion of ketones to amines via imine intermediates. For 4-heptylamine, 4-heptanone reacts with ammonia under hydrogenation conditions. This one-pot method is advantageous for its simplicity but requires precise control of stoichiometry to avoid secondary amine formation.
Optimized Parameters:
-
Catalyst: Palladium on carbon (5% w/w)
-
Pressure: 5 bar H
-
Temperature: 50°C
Gabriel Synthesis
Phthalimide-Based Route
The Gabriel synthesis, utilizing potassium phthalimide, provides a pathway to primary amines without over-alkylation. 4-Heptyl bromide reacts with phthalimide to form N-(4-heptyl)phthalimide, which is hydrolyzed under acidic or basic conditions to release the amine.
Hydrolysis Conditions:
-
Acidic: Hydrazine hydrate in ethanol (reflux, 6 hours)
-
Basic: Aqueous NaOH (80°C, 4 hours)
Limitations
This method is less favored for 4-heptylamine due to the commercial scarcity of 4-heptyl bromide and moderate yields (~40–50%).
Hofmann Degradation of Amides
Reaction Pathway
Hofmann degradation converts amides to amines via bromination and dehydrohalogenation. For 4-heptylamine, 4-heptanamide is treated with bromine in NaOH, followed by thermal decomposition.
Critical Steps:
-
Bromination:
-
Dehydrohalogenation:
Practical Challenges
Side reactions, such as over-bromination, often reduce yields to <30%, making this method less viable for large-scale synthesis.
Table 1: Summary of Synthetic Routes for 4-Heptylamine Hydrochloride
| Method | Starting Material | Reagents/Conditions | Yield (%) | Purity Challenges |
|---|---|---|---|---|
| Catalytic Hydrogenation | 4-Heptanonitrile | H, Raney Ni, 100°C | 70–80 | Catalyst poisoning |
| Oxime Reduction | Heptaldoxime | Na, EtOH, reflux | 60–70 | Byproduct formation |
| Reductive Amination | 4-Heptanone | NH, H, Pd/C | 50–60 | Secondary amine impurities |
| Gabriel Synthesis | 4-Heptyl bromide | Phthalimide, NaOH, hydrazine | 40–50 | Intermediate hydrolysis |
| Hofmann Degradation | 4-Heptanamide | Br, NaOH, Δ | 20–30 | Over-bromination |
Industrial Production and Scalability
Catalytic Hydrogenation at Scale
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 4-Heptylamine, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced further to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products:
Oxidation: Heptanal and heptanoic acid.
Reduction: Heptane and primary amines.
Substitution: Various substituted heptanes depending on the reagents used.
Scientific Research Applications
4-Heptylamine, hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role in neurotransmitter synthesis.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Heptylamine, hydrochloride involves its interaction with various molecular targets. It primarily acts as a weak base, accepting protons and forming ammonium ions. This property allows it to participate in acid-base reactions and influence biochemical pathways. The compound can also interact with enzymes and receptors, affecting their activity and leading to various physiological effects .
Comparison with Similar Compounds
Butylamine: A shorter-chain amine with similar basic properties.
Hexylamine: Another straight-chain amine with one less carbon atom.
Octylamine: A longer-chain amine with one more carbon atom.
Uniqueness: 4-Heptylamine, hydrochloride is unique due to its specific chain length and the position of the amine group. This structure imparts distinct physical and chemical properties, such as its boiling point, solubility, and reactivity, making it suitable for specific applications that other amines may not fulfill .
Q & A
Basic Research Questions
Q. What are the optimal synthesis protocols for 4-heptylamine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis of alkylamine hydrochlorides typically involves reductive amination or alkylation of primary amines under controlled conditions. For 4-heptylamine hydrochloride, key steps include:
- Reduction : Use of catalysts like palladium or platinum under hydrogen gas to reduce nitriles or imines to amines.
- Salting : Reaction with hydrochloric acid to form the hydrochloride salt, enhancing water solubility .
- Critical Parameters : Temperature (20–40°C), pH (maintained acidic to prevent amine oxidation), and inert atmospheres (e.g., nitrogen) to avoid side reactions .
- Validation : Purity is assessed via HPLC (>98% purity threshold) and structural confirmation via H NMR (e.g., δ 1.2–1.6 ppm for aliphatic protons) .
Q. How can researchers characterize the physicochemical properties of 4-heptylamine hydrochloride?
- Key Properties :
- Solubility : Hydrochloride salts generally exhibit high solubility in polar solvents (e.g., water, ethanol) due to ionic interactions .
- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition points (e.g., >200°C for similar amines) .
- Acidity : pKa ~10.5–11.0, determined via potentiometric titration .
Q. What safety protocols are essential for handling 4-heptylamine hydrochloride in laboratory settings?
- Hazards : Irritant (skin/eyes), harmful if inhaled.
- Mitigation :
- PPE : Nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods during synthesis or weighing .
- First Aid : Immediate rinsing with water for skin contact; seek medical attention for inhalation exposure .
Advanced Research Questions
Q. How does the hydrochloride salt form influence the reactivity of 4-heptylamine in nucleophilic substitution reactions?
- Mechanistic Insight : The protonated amine () reduces nucleophilicity, favoring elimination over substitution in reactions with alkyl halides.
- Experimental Design :
- Compare reaction rates of 4-heptylamine (free base vs. hydrochloride) with 1-bromohexane in polar aprotic solvents (e.g., DMF).
- Monitor product ratios (amine adduct vs. alkene) via GC-MS .
Q. What strategies can resolve contradictions in reported biological activity data for 4-heptylamine derivatives?
- Case Study : Discrepancies in antimicrobial efficacy may arise from:
- Purity Variability : Impurities >2% can skew bioassay results. Validate via LC-MS .
- Assay Conditions : Adjust pH to ensure solubility (e.g., pH 6–7 for cell-based assays) .
- Statistical Analysis : Use factorial design experiments to isolate variables (e.g., concentration, solvent) .
- Statistical Analysis : Use factorial design experiments to isolate variables (e.g., concentration, solvent) .
Q. How can computational modeling predict the interactions of 4-heptylamine hydrochloride with lipid bilayers or enzymes?
- Tools :
- Molecular Dynamics (MD) : Simulate partitioning into lipid membranes (e.g., logP ~2.5 for similar amines) .
- Docking Studies : Use AutoDock Vina to model binding to amine receptors (e.g., trace amine-associated receptors) .
- Validation : Compare predicted binding energies with experimental IC values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
